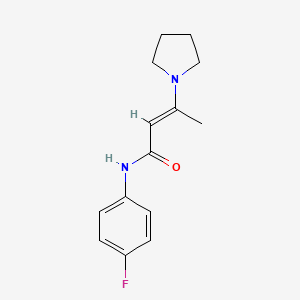

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Description

N-(4-Fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a fluorinated organic compound characterized by a 4-fluorophenyl group attached to an amide backbone, with a pyrrolidinyl substituent at the β-position of the butenamide chain. This structure combines aromatic, heterocyclic, and amide functionalities, making it a molecule of interest in medicinal chemistry and materials science. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidinyl moiety may influence receptor-binding interactions due to its basic nitrogen.

Properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-pyrrolidin-1-ylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCYBAFQYISMMA-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)F)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=C(C=C1)F)/N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the reaction of 4-fluoroaniline with a suitable butenamide precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-fluoroaniline is reacted with a butenamide derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Backbone and Functional Groups: The target compound features an α,β-unsaturated amide, distinguishing it from 4-F-α-PVP and its analogs, which have ketone groups. The butenamide chain introduces conjugation, which may reduce rotational freedom and increase planarity compared to the pentanone backbone of 4-F-α-PVP. This could influence binding affinity in biological systems .

Fluorine Substitution :

- All compared compounds include a fluorophenyl group, which improves lipophilicity and resistance to oxidative metabolism. However, the position of fluorine varies: the target compound has a para-fluorine, whereas 4-F-3-Methyl-α-PVP incorporates a meta-methyl group alongside para-fluorine, altering steric and electronic effects .

Analytical Characterization: 4-F-α-PVP and its derivatives were characterized using EI-MS, NMR, and FTIR, revealing diagnostic fragments (e.g., m/z 263.1 for 4-F-α-PVP) and structural confirmations (e.g., methyl group at δ 2.35 in ¹H-NMR) . Similar methodologies could be applied to the target compound, though its amide group may produce distinct MS fragmentation patterns (e.g., cleavage at the amide bond).

The target compound’s amide group may reduce CNS penetration compared to ketones, directing it toward peripheral targets . Compounds like 3-chloro-N-phenyl-phthalimide () are used in polymer synthesis, implying that the target compound’s conjugated system might also serve as a monomer precursor if functionalized appropriately .

Research Findings and Implications

- Structural Stability : The α,β-unsaturated amide in the target compound likely enhances rigidity and thermal stability compared to saturated analogs, a property advantageous in material science applications .

- Metabolic Considerations : The amide group may reduce first-pass metabolism compared to ketones, as observed in protease inhibitors and other therapeutics. This could position the compound for oral drug development .

- Synthetic Challenges : Unlike 4-F-α-PVP analogs synthesized via Suzuki-Miyaura couplings (), the target compound may require alternative routes, such as Michael additions or amidation reactions, to install the pyrrolidinyl and fluorophenyl groups .

Biological Activity

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.3 g/mol. The compound features a butenamide backbone along with a fluorophenyl group and a pyrrolidinyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various cellular pathways. Its unique electronic properties, particularly due to the presence of the fluorine atom, enhance its metabolic stability and selectivity in biological systems.

Biological Activities

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Potential : The compound has been explored for its anticancer activities. It is believed to inhibit specific cancer cell lines, potentially through pathways involving apoptosis or cell cycle regulation .

Case Studies

Several case studies have highlighted the compound's effectiveness against various cancer types:

- Acute Myeloid Leukemia (AML) : Research indicates that this compound may inhibit FLT3 signaling pathways, which are often overexpressed in AML. This inhibition could lead to reduced proliferation of leukemia cells .

- Solid Tumors : In vitro studies have demonstrated that this compound can induce cytotoxic effects on solid tumor cell lines, suggesting potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-methylphenyl)-3-(1-pyrrolidinyl)-2-butenamide | Methyl group instead of fluorine | |

| N-(4-trifluoromethylphenyl)-3-(1-pyrrolidinyl)-2-butenamide | Enhanced lipophilicity | |

| N-(4-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide | Altered electronic properties |

The presence of the fluorine atom in this compound provides distinctive electronic properties that can influence its biological activity compared to other derivatives. This modification often enhances metabolic stability and selectivity in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.